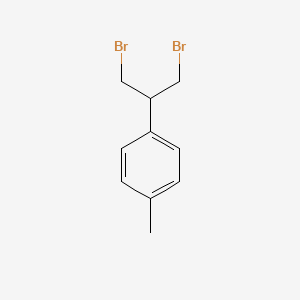

1-(1,3-Dibromopropan-2-yl)-4-methylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-dibromopropan-2-yl)-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKLCMBGESOJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95086-58-1 | |

| Record name | 1-(1,3-dibromopropan-2-yl)-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1,3 Dibromopropan 2 Yl 4 Methylbenzene

Direct Bromination Approaches and Regioselectivity Considerations

Direct bromination methods focus on the introduction of bromine atoms to an organic substrate that already contains the 4-methylphenyl (p-tolyl) group and a three-carbon side chain. The key challenge in these approaches lies in controlling the position of bromination (regioselectivity), whether on the aromatic ring or on the alkyl side chain.

Free Radical Bromination of Alkylarene Substrates (e.g., Toluene (B28343) Derivatives)

Free radical bromination is a powerful method for selectively halogenating the side chains of alkylbenzenes, particularly at the benzylic position, which is the carbon atom directly attached to the aromatic ring. orgoreview.comchadsprep.com This selectivity arises from the resonance stabilization of the intermediate benzylic radical. chemistrysteps.compearson.com For the synthesis of 1-(1,3-dibromopropan-2-yl)-4-methylbenzene, a suitable precursor would be 1-isopropyl-4-methylbenzene (p-cymene).

The reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and light. masterorganicchemistry.comlibretexts.org NBS is favored over molecular bromine (Br₂) for side-chain halogenation as it provides a low, constant concentration of bromine, which suppresses competitive electrophilic addition to the aromatic ring. chadsprep.com The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. orgoreview.com In the case of p-cymene (B1678584), the tertiary benzylic hydrogen is preferentially abstracted to form a stable tertiary benzylic radical. Subsequent reaction with bromine leads to the monobrominated product. Further bromination at the less reactive primary carbons of the isopropyl group would require more forcing conditions and would likely lead to a mixture of products.

Table 1: Representative Conditions for Free Radical Bromination of p-Cymene

| Entry | Brominating Agent | Initiator | Solvent | Temperature (°C) | Potential Product(s) |

| 1 | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | CCl₄ | 77 (reflux) | 2-Bromo-2-(4-methylphenyl)propane |

| 2 | N-Bromosuccinimide (NBS) | AIBN | Benzene (B151609) | 80 (reflux) | 2-Bromo-2-(4-methylphenyl)propane |

This table represents plausible conditions based on general principles of free radical bromination.

Electrophilic Aromatic Substitution for Bromination of Benzene Rings

Electrophilic aromatic substitution (EAS) is the characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org For the bromination of an alkylbenzene like p-cymene, the reaction is typically carried out with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orgopenstax.org The catalyst polarizes the bromine molecule, generating a strong electrophile (Br⁺) that is attacked by the electron-rich aromatic ring. openstax.org

The alkyl groups (methyl and isopropyl) on p-cymene are activating and ortho-, para-directing. This means that electrophilic substitution will be directed to the positions ortho and para to these groups. In p-cymene, the positions ortho to the isopropyl group are also meta to the methyl group, and the position para to the isopropyl group is occupied by the methyl group. Therefore, bromination is expected to occur at the positions ortho to the alkyl groups. This would not lead to the desired product but rather to ring-brominated isomers.

Bromination of Alicyclic or Alkyl Side Chains Precursors

Another approach involves starting with a precursor that already has the desired carbon skeleton but contains a functional group on the side chain that can be readily converted to a bromide. A plausible precursor would be 1-(4-methylphenyl)propan-2-ol. This alcohol can be synthesized via several standard organic chemistry methods.

The conversion of the hydroxyl group to a bromide can be achieved using various reagents. For instance, treatment with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are common methods for converting secondary alcohols to alkyl bromides. To obtain the 1,3-dibromo product, a diol precursor such as 1-(p-tolyl)propane-1,3-diol would be necessary, which could then be treated with a brominating agent like HBr or PBr₃.

Alkylation Reactions Utilizing Dibromopropane Derivatives

These strategies involve forming the carbon-carbon bond between the p-tolyl group and the three-carbon propyl chain, which is already functionalized with bromine atoms.

Friedel-Crafts Alkylation with Related Halogenated Propanes on Aromatic Systems

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. adichemistry.comlibretexts.org In the context of synthesizing this compound, this would involve the reaction of toluene with a suitable 1,3-dibromopropane (B121459) derivative in the presence of a Lewis acid catalyst like AlCl₃. libretexts.org

A potential alkylating agent could be 1,3-dibromo-2-propanol. The Lewis acid would activate the alcohol, facilitating the formation of a carbocation which would then be attacked by the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director, so the alkylation would primarily occur at the para position due to steric hindrance at the ortho positions. However, a significant limitation of Friedel-Crafts alkylation is the propensity for carbocation rearrangements to form more stable carbocations. adichemistry.com In this case, the initial secondary carbocation could potentially rearrange. Furthermore, the product, being an alkylated benzene, is more reactive than the starting material, which can lead to polyalkylation. youtube.com

Table 2: Representative Conditions for Friedel-Crafts Alkylation of Toluene

| Entry | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Potential Product(s) |

| 1 | 1,3-Dibromo-2-propanol | AlCl₃ | Toluene (excess) | 0 - 25 | This compound and isomers |

| 2 | 1,3-Dibromo-2-propyl acetate | FeBr₃ | Nitrobenzene | 25 | This compound and isomers |

This table represents plausible conditions based on general principles of Friedel-Crafts alkylation.

Nucleophilic Substitution Strategies for Carbon-Carbon Bond Formation with Arylmethyl Systems

Nucleophilic substitution provides an alternative for constructing the target molecule, often with better control over regioselectivity compared to Friedel-Crafts alkylation. A common strategy involves the use of organometallic reagents, such as Grignard reagents. wisc.edu

In this approach, a Grignard reagent derived from 4-bromotoluene, p-tolylmagnesium bromide, would be prepared. This organometallic compound acts as a potent nucleophile. The electrophilic partner could be a three-carbon chain containing two bromine atoms and an electrophilic carbon, such as 1,3-dibromo-2-propanone. The Grignard reagent would attack the carbonyl carbon, and subsequent reduction of the resulting tertiary alcohol would yield the target compound. Alternatively, reaction with an epoxide derivative of 1,3-dibromopropane could also be a viable route. These methods generally proceed with high regioselectivity, as the carbon-carbon bond formation occurs specifically at the site of the electrophilic carbon. masterorganicchemistry.com

Alkylation of Aromatic Nucleophiles with 1,3-Dibromo-2-propanone followed by Reduction

A plausible two-step approach to synthesize this compound involves an initial Friedel-Crafts acylation of toluene with 1,3-dibromo-2-propanone, followed by the reduction of the resulting ketone.

The first step is a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. masterorganicchemistry.comrsc.org Toluene (4-methylbenzene) acts as the nucleophile, attacking an acylium ion generated from 1,3-dibromo-2-propanone in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comscribd.com The methyl group on the toluene ring is an activating group and an ortho, para-director. libretexts.orgyoutube.com Due to steric hindrance from the methyl group, the acylation is expected to occur predominantly at the para-position, yielding 1,3-dibromo-1-(4-methylphenyl)propan-2-one as the major product. libretexts.org

The subsequent step involves the reduction of the carbonyl group of the intermediate ketone to a methylene (B1212753) group. Various reduction methods can be employed, such as the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). These methods are effective for converting aryl ketones to alkanes.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | Toluene, 1,3-Dibromo-2-propanone, AlCl₃, in an inert solvent (e.g., CS₂, CH₂Cl₂), 0°C to room temperature. scribd.com | 1,3-Dibromo-1-(4-methylphenyl)propan-2-one |

| 2 | Ketone Reduction | Zn(Hg), conc. HCl, reflux (Clemmensen) or H₂NNH₂, KOH or KOtBu, high-boiling solvent (e.g., diethylene glycol), heat (Wolff-Kishner). | This compound |

Green Chemistry Approaches in the Synthesis of Halogenated Alkylarenes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, including halogenated alkylarenes, to minimize environmental impact.

For the Friedel-Crafts reaction, greener alternatives to traditional Lewis acids like AlCl₃, which is used in stoichiometric amounts and generates significant waste, are being explored. nih.gov These include the use of solid acid catalysts, such as zeolites and clays, which can be recycled. nih.gov Using acyl anhydrides instead of acyl halides can also be a greener option as the byproduct is a carboxylic acid, which is less corrosive than hydrogen halides. acs.org

Regarding the reduction of the ketone intermediate, several environmentally friendly methods have been developed. Biocatalytic ketone reduction using enzymes offers a highly selective and green route to the corresponding alcohol, although further reaction would be needed to obtain the alkane. nih.gov Other green reduction methods include the use of non-toxic and easy-to-handle reagents like ammonia (B1221849) borane (B79455) in water or electrochemical reductions using water as the hydrogen source. rsc.orgnih.gov

For halogenation steps, traditional methods often use elemental bromine, which is hazardous. Greener halogenation processes are being developed that use safer bromine sources and catalytic systems. rsc.orgrsc.org For example, oxidative bromination using hydrogen peroxide as a clean oxidant in the presence of a bromide salt is a more sustainable approach. rsc.org

| Reaction Step | Conventional Method | Green Alternative |

| Friedel-Crafts Acylation | AlCl₃ (stoichiometric), Acyl chloride | Recyclable solid acid catalysts (e.g., zeolites), Acyl anhydride. nih.govacs.org |

| Ketone Reduction | Zn(Hg), HCl (Clemmensen) | Biocatalysis, Ammonia borane in water, Electrochemical reduction. nih.govrsc.orgnih.gov |

| Halogenation | Elemental Bromine (Br₂) | Oxidative bromination with H₂O₂ and a bromide salt. rsc.org |

Reaction Pathways and Mechanistic Investigations of 1 1,3 Dibromopropan 2 Yl 4 Methylbenzene

Reactivity of the Aliphatic Bromide Moieties

The presence of two bromine atoms on the propane (B168953) chain, one at a primary carbon and the other at a secondary carbon, makes this part of the molecule susceptible to a variety of nucleophilic substitution and elimination reactions.

The carbon-bromine bonds in 1-(1,3-dibromopropan-2-yl)-4-methylbenzene are polar, with the carbon atoms being electrophilic and thus targets for nucleophiles. The outcome of a nucleophilic substitution reaction at these centers is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN2 Mechanism: With strong, unhindered nucleophiles in polar aprotic solvents, the SN2 mechanism is likely to be favored. This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. The primary bromide is more susceptible to SN2 attack than the secondary bromide due to less steric hindrance.

SN1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the SN1 mechanism may compete, particularly at the secondary carbon. This two-step mechanism involves the initial, rate-determining departure of the bromide ion to form a carbocation intermediate. This carbocation is then rapidly attacked by the nucleophile. The secondary carbocation that would form is stabilized by the adjacent aromatic ring through hyperconjugation.

A hypothetical competitive reaction with a nucleophile is presented in the table below:

| Nucleophile | Solvent | Major Product(s) at Primary Carbon | Major Product(s) at Secondary Carbon | Predominant Mechanism |

| Sodium Iodide | Acetone | 1-iodo-3-bromo-2-(p-tolyl)propane | Minor substitution | SN2 |

| Ethanol | Heat | 1-ethoxy-3-bromo-2-(p-tolyl)propane | 2-ethoxy-1-bromo-3-(p-tolyl)propane | SN1/SN2 competition |

| Sodium Cyanide | DMSO | 1-cyano-3-bromo-2-(p-tolyl)propane | Minor substitution | SN2 |

When this compound is treated with a base, elimination reactions can occur, leading to the formation of alkenes. The regioselectivity and stereoselectivity of these reactions are governed by the mechanism (E1 or E2) and the nature of the base.

E2 Mechanism: A strong, bulky base will favor the E2 mechanism, which is a concerted, one-step process. This reaction requires an anti-periplanar arrangement of a proton and the leaving group. Elimination can lead to a mixture of alkene products. According to Zaitsev's rule, the more substituted, and therefore more stable, alkene is generally the major product when using a small, strong base. However, a bulky base may lead to the formation of the less substituted Hofmann product due to steric hindrance.

E1 Mechanism: In the presence of a weak base and a polar protic solvent, the E1 mechanism can occur, often in competition with the SN1 reaction. This mechanism proceeds through a carbocation intermediate, and the subsequent removal of a proton from an adjacent carbon by the base leads to the formation of the double bond.

Illustrative elimination reaction outcomes are shown below:

| Base | Solvent | Major Alkene Product(s) | Mechanism |

| Potassium tert-butoxide | tert-Butanol | 1-bromo-3-(p-tolyl)prop-1-ene (Hofmann) | E2 |

| Sodium Ethoxide | Ethanol | 1-bromo-2-(p-tolyl)prop-1-ene (Zaitsev) | E2 |

| Water | Heat | 2-(p-tolyl)prop-2-en-1-ol (after substitution and elimination) | E1/SN1 |

The presence of two reactive bromide centers allows for the possibility of both intermolecular and intramolecular cyclization reactions.

Intramolecular Cyclization: In the presence of a suitable nucleophile that can first displace one of the bromides, the resulting intermediate can undergo an intramolecular cyclization by attacking the remaining carbon-bromine bond. For instance, reaction with a primary amine could lead to the formation of an aziridine (B145994) ring. Similarly, treatment with a reducing agent could potentially lead to the formation of a cyclopropane (B1198618) ring through a reductive cyclization pathway.

Intermolecular Cyclization: If a dinucleophile, such as a diamine or a diol, is used, it can react with two molecules of this compound to form a larger cyclic structure. The success of such reactions often depends on high dilution conditions to favor the intramolecular pathway over intermolecular polymerization.

Transformations of the Aromatic Ring System

The aromatic ring of this compound can also undergo a variety of transformations, most notably electrophilic aromatic substitution and metalation.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. The existing substituents on the aromatic ring, the methyl group and the 1,3-dibromopropan-2-yl group, will direct the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst introduces another halogen atom onto the ring.

Metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic rings. This typically involves the use of a strong organolithium base, such as n-butyllithium, to deprotonate an aromatic C-H bond, forming an aryllithium species. This highly nucleophilic intermediate can then be reacted with a variety of electrophiles to introduce new functional groups.

The position of lithiation will be directed by the existing substituents. The ortho positions to the 1,3-dibromopropan-2-yl group may be favored for deprotonation due to the inductive effect of the substituent and the potential for coordination of the organolithium reagent. However, the presence of the reactive aliphatic bromides complicates this reaction, as the organolithium reagent could also participate in lithium-halogen exchange or nucleophilic attack at the aliphatic carbons. Careful control of reaction conditions, such as low temperatures, would be crucial to achieve selective aromatic metalation.

Oxidative and Reductive Transformations of the Toluene (B28343) Moiety

The toluene moiety within this compound presents opportunities for both oxidative and reductive transformations, targeting either the methyl group or the aromatic ring. These reactions can lead to a diverse range of functionalized derivatives.

Oxidative Transformations:

The benzylic methyl group is susceptible to oxidation to various oxidation states, including alcohol, aldehyde, and carboxylic acid, using a range of oxidizing agents. The choice of oxidant and reaction conditions determines the final product. For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions would be expected to oxidize the methyl group to a carboxylic acid, yielding 4-(1,3-dibromopropan-2-yl)benzoic acid. Milder and more selective oxidizing agents, such as manganese dioxide (MnO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN), could potentially achieve partial oxidation to the corresponding benzaldehyde (B42025) derivative.

Reductive Transformations:

The aromatic ring of the toluene moiety can undergo reduction under specific conditions. A notable example is the Birch reduction, which involves dissolving metal reduction in the presence of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). For toluene and its derivatives, the Birch reduction typically results in the formation of a non-conjugated diene. Due to the electron-donating nature of the alkyl substituent (the 1,3-dibromopropan-2-yl group attached to the methylbenzene), the reduction is expected to occur at the positions ortho and meta to this group, yielding a 1-alkyl-1,4-cyclohexadiene derivative. The regioselectivity is governed by the stabilization of the radical anion intermediate formed during the reaction.

Organometallic Cross-Coupling Reactions

The bromine atoms in this compound, being attached to aliphatic carbons, can participate in various organometallic cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Negishi, Stille)

Palladium catalysts are highly effective in mediating cross-coupling reactions involving alkyl halides. The reactivity of the C-Br bonds in this compound would be analogous to that of other secondary benzylic bromides.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would lead to the substitution of one or both bromine atoms with the organic group from the organoboron reagent.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. While typically applied to aryl and vinyl halides, modifications of the Heck reaction can accommodate alkyl halides. The reaction of this compound with an alkene in the presence of a palladium catalyst and a base would result in the formation of a new C-C bond between the alkyl group and the alkene.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with an organic halide. The bromine atoms of this compound would be susceptible to coupling with various organozinc compounds, providing a versatile route to a wide range of substituted products.

Stille Coupling: The Stille reaction utilizes organotin reagents. Coupling of this compound with an organostannane in the presence of a palladium catalyst would result in the transfer of the organic group from the tin reagent to the carbon framework of the starting material.

A summary of potential palladium-catalyzed cross-coupling reactions is presented in the table below.

| Coupling Reaction | Reagent | Potential Product |

| Suzuki | Arylboronic acid | 1-(1-Aryl-3-bromopropan-2-yl)-4-methylbenzene |

| Heck | Alkene | 1-(1-Bromo-4-alkenylpropan-2-yl)-4-methylbenzene |

| Negishi | Organozinc halide | 1-(1-Bromo-3-organopropan-2-yl)-4-methylbenzene |

| Stille | Organostannane | 1-(1-Bromo-3-organopropan-2-yl)-4-methylbenzene |

Copper-Mediated Cross-Coupling Reactions

Copper-based catalysts offer an alternative to palladium for cross-coupling reactions and are often more cost-effective. Copper-mediated couplings, such as the Ullmann condensation and related reactions, can be employed to form C-C, C-N, C-O, and C-S bonds. For this compound, these reactions would typically involve coupling with nucleophiles like amines, phenols, or thiols to replace the bromine atoms.

C-H Activation Strategies at the Aromatic or Aliphatic Positions

C-H activation is an evolving field that allows for the direct functionalization of carbon-hydrogen bonds. For this compound, C-H activation could potentially be directed to either the aromatic ring or the aliphatic chain.

Aromatic C-H Activation: Transition metal catalysts, particularly palladium, rhodium, and ruthenium, can catalyze the direct arylation or alkenylation of the toluene ring. The directing group effect of the alkyl substituent would influence the regioselectivity of such reactions.

Aliphatic C-H Activation: While more challenging, strategies for the selective functionalization of aliphatic C-H bonds are being developed. These methods could potentially allow for the introduction of new functional groups at the propan-2-yl chain, complementary to the reactions at the bromine centers.

Radical Reactions Involving Bromine Centers

The C-Br bonds in this compound are susceptible to homolytic cleavage, making them suitable for participating in radical reactions.

Atom Transfer Radical Polymerization (ATRP) Initiation Potential

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The process relies on a reversible activation/deactivation equilibrium between a dormant alkyl halide species and a propagating radical, mediated by a transition metal complex.

The structure of this compound, containing secondary benzylic-like bromide functionalities, makes it a potential initiator for ATRP. The benzylic position of the bromine atoms can stabilize the resulting radical, facilitating the initiation process. Upon reaction with a suitable transition metal catalyst (e.g., a copper(I) complex), one of the C-Br bonds can homolytically cleave to generate a carbon-centered radical, which can then initiate the polymerization of a variety of vinyl monomers, such as styrenes, acrylates, and methacrylates. The presence of two bromine atoms also opens the possibility of this molecule acting as a bifunctional initiator, allowing for the growth of polymer chains from two centers.

The efficiency of this compound as an ATRP initiator would depend on factors such as the stability of the generated radical, the nature of the monomer, and the specific catalyst system employed.

Radical Cyclization Pathways

Investigations into the radical cyclization of this compound have not been specifically reported in the surveyed chemical literature. In theory, the formation of a cyclopropane ring from a 1,3-dihalide can be achieved through a radical-mediated intramolecular cyclization. This type of reaction typically involves the generation of a carbon-centered radical which then attacks the remaining carbon-halogen bond in an intramolecular fashion to close the ring.

A plausible, though unconfirmed, mechanistic pathway for the radical cyclization of this compound would likely involve the following key steps:

Radical Initiation: The reaction would be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition, generates initial radicals.

Halogen Abstraction: These initiator radicals would then react with a radical mediator, commonly a trialkyltin hydride (like tributyltin hydride, Bu₃SnH) or a tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), to generate a stannyl (B1234572) (Bu₃Sn•) or silyl (B83357) ((TMS)₃Si•) radical, respectively. This highly reactive radical would then abstract one of the bromine atoms from the this compound substrate. This abstraction would preferentially occur at one of the primary carbons, leading to the formation of a 3-bromo-2-(4-methylbenzyl)propyl radical.

Intramolecular Cyclization: The resulting carbon-centered radical would then undergo an intramolecular cyclization. This is a 3-exo-trig cyclization, which is a favored pathway according to Baldwin's rules for ring closure. The radical carbon would attack the carbon atom bearing the second bromine atom, displacing the bromine radical and forming the cyclopropane ring.

Radical Propagation: The displaced bromine radical would then react with another molecule of the radical mediator (e.g., Bu₃SnH) to regenerate the stannyl radical (Bu₃Sn•) and form hydrogen bromide. The stannyl radical is then available to continue the chain reaction by reacting with another molecule of the starting material.

Termination: The radical chain reaction would terminate through various radical combination or disproportionation reactions.

The expected product of such a cyclization would be 1-cyclopropyl-4-methylbenzene .

Due to the absence of specific experimental data in the literature for this reaction, no data tables on reaction conditions, yields, or spectroscopic data can be provided. The discussion above is based on general principles of radical chemistry and analogous reactions reported for other types of 1,3-dihalides. Further experimental investigation would be required to validate this proposed pathway and to determine the optimal conditions for such a transformation.

Computational and Theoretical Chemistry Studies of 1 1,3 Dibromopropan 2 Yl 4 Methylbenzene

Electronic Structure and Bonding Analysis

The electronic characteristics of 1-(1,3-dibromopropan-2-yl)-4-methylbenzene are pivotal in determining its reactivity and interaction with other chemical species. Computational chemistry offers a powerful toolkit to dissect these features.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in characterizing the electronic properties of molecules. For this compound, methods like DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) can be employed to calculate key electronic descriptors. researchgate.net

These calculations can provide values for the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Additionally, properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, offering a comprehensive picture of the molecule's electronic behavior.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.8 eV |

| Electronegativity (χ) | 3.65 eV |

| Chemical Hardness (η) | 2.85 eV |

| Chemical Softness (S) | 0.35 eV⁻¹ |

Note: These values are illustrative and would be determined through specific computational calculations.

Molecular orbital (MO) analysis provides a deeper understanding of the distribution of electrons within the molecule. The HOMO is typically associated with the ability to donate electrons, making regions with high HOMO density susceptible to electrophilic attack. Conversely, the LUMO is associated with the ability to accept electrons, and regions with high LUMO density are prone to nucleophilic attack.

Fukui functions are a conceptual DFT tool used to predict the most reactive sites within a molecule. researchgate.net The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. Specifically, f+(r) predicts sites for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. For this compound, one would expect the aromatic ring to be a likely site for electrophilic attack, while the carbon atoms bonded to the bromine atoms would be susceptible to nucleophilic attack.

The presence of two bromine atoms in this compound makes it a candidate for forming halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). rsc.orgmdpi.com This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Br bond. rsc.org

Computational methods can be used to map the molecular electrostatic potential (MEP) surface of the molecule, visually identifying the σ-holes on the bromine atoms. The strength and directionality of potential halogen bonds with various Lewis bases can be quantified through calculations. rsc.org Other non-covalent interactions, such as van der Waals forces and potential C-H···π interactions, also play a role in the molecule's supramolecular chemistry and can be analyzed computationally. rsc.org

Conformational Analysis and Stereochemical Insights

The flexibility of the 1,3-dibromopropan-2-yl side chain allows for the existence of different rotational isomers, or rotamers. Understanding the relative energies and geometries of these conformers is essential for a complete description of the molecule's behavior.

Conformational analysis of this compound can be performed by systematically rotating the single bonds in the side chain and calculating the corresponding energy. This exploration of the potential energy surface (PES) helps to identify the most stable conformers (energy minima) and the energy barriers between them (transition states). rsc.orgresearchgate.net

Energy minimization calculations, often performed using molecular mechanics or quantum mechanical methods, can optimize the geometry of different starting conformations to find the local energy minima. The results of such an analysis would likely show that steric hindrance between the bulky bromine atoms and the methyl-substituted benzene (B151609) ring governs the preferred conformations. Staggered conformations are generally more stable than eclipsed ones.

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. mdpi.com These calculations are typically performed by first optimizing the molecular geometry and then using a method like the Gauge-Including Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (ipso-tolyl) | 138.5 |

| C (ortho-tolyl) | 129.8 |

| C (meta-tolyl) | 129.5 |

| C (para-tolyl) | 137.2 |

| C (CH-tolyl) | 52.0 |

| C (CH₂Br) | 38.5 |

| C (CH₃) | 21.1 |

Note: These are illustrative values. Actual chemical shifts would depend on the specific computational method and solvent model used.

IR Spectroscopy: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. researchgate.net By analyzing the calculated vibrational modes, specific peaks in the IR spectrum can be assigned to particular functional groups and types of atomic motion, such as C-H stretching, C=C aromatic stretching, and C-Br stretching. This information is invaluable for interpreting experimental IR spectra.

Chirality and Stereoisomerism Considerations for the Propan-2-yl Moiety

The central carbon of the propan-2-yl moiety in this compound is a stereocenter. This is due to its attachment to four different substituent groups: a hydrogen atom, a 4-methylphenyl group, and two bromomethyl (-CH₂Br) groups. Consequently, the molecule is chiral and can exist as a pair of enantiomers, the (R)- and (S)-isomers.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the stereoisomerism of such compounds. By calculating the optimized geometries of each enantiomer, it is possible to confirm their structural non-superimposability and to determine their relative stabilities. Although in the absence of a chiral environment, enantiomers have identical energies, computational studies can elucidate the subtle conformational preferences of the molecule.

Furthermore, the presence of two bromine atoms introduces the possibility of diastereomers if other stereocenters were present or if the molecule were part of a larger, more complex structure. For this compound itself, the focus remains on the single chiral center at the second carbon of the propane (B168953) chain.

Table 1: Possible Stereoisomers of this compound

| Stereocenter | Configuration |

|---|---|

| C2 of propane | R |

| C2 of propane | S |

This interactive table summarizes the possible stereoisomers based on the chiral center.

Computational vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy are powerful techniques for assigning the absolute configuration of chiral molecules. Theoretical calculations of VCD and ECD spectra for the (R)- and (S)-enantiomers can be compared with experimental spectra to definitively determine the stereochemistry of a synthesized sample.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone for elucidating the detailed mechanisms of chemical reactions. For the synthesis of this compound, which can be envisaged to occur through pathways such as the bromination of a suitable precursor, computational chemistry can map out the entire reaction landscape.

A plausible synthetic route to this compound involves the radical bromination of 1-isopropyl-4-methylbenzene. Computational studies can characterize the transition states for the key steps of such a reaction, namely hydrogen abstraction and subsequent reaction with bromine.

DFT calculations are commonly employed to locate and characterize transition state structures. These are first-order saddle points on the potential energy surface, possessing a single imaginary frequency corresponding to the motion along the reaction coordinate. For the benzylic bromination of an alkylbenzene, the transition state for hydrogen abstraction by a bromine radical would be characterized by an elongated C-H bond and a newly forming H-Br bond.

Table 2: Computationally Derived Parameters for a Generic Benzylic Bromination Transition State

| Parameter | Value Range |

|---|---|

| Activation Energy (kcal/mol) | 5 - 15 |

| C-H Bond Length (Å) | 1.2 - 1.5 |

| H-Br Bond Length (Å) | 1.5 - 1.8 |

| Imaginary Frequency (cm⁻¹) | -800 to -1200 |

This interactive table presents typical ranges for transition state parameters in benzylic bromination reactions, derived from computational studies on analogous systems.

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed pathway connecting reactants, transition states, and products. By mapping the minimum energy path, chemists can gain a deeper understanding of the sequence of bond-breaking and bond-forming events.

A conceptual reaction coordinate diagram for a two-step radical bromination process would show the relative energies of the reactants, the benzylic radical intermediate, the transition states for hydrogen abstraction and bromine addition, and the final product.

The solvent in which a reaction is conducted can have a significant impact on its rate and selectivity. Computational chemistry can account for these effects using various solvation models. Implicit solvation models, such as the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. github.io These models are computationally efficient and can provide valuable insights into how the solvent stabilizes or destabilizes reactants, intermediates, and transition states.

For instance, in a potential electrophilic aromatic substitution pathway, a polar solvent would be expected to stabilize the charged intermediates, thereby lowering the activation energy and accelerating the reaction. Computational models can quantify this effect.

While a direct catalytic cycle for the synthesis of this compound is not immediately apparent from common synthetic methods, computational modeling is extensively used to study catalytic cycles in general. For example, in palladium-catalyzed bromination of aromatic C-H bonds, DFT calculations have been used to investigate the mechanism, including oxidative addition, reductive elimination, and the role of co-catalysts. acs.org Such studies provide a framework for understanding and predicting the behavior of catalyzed reactions.

Advanced Applications and Materials Science Perspectives of 1 1,3 Dibromopropan 2 Yl 4 Methylbenzene

Utilization as a Monomer or Precursor in Polymer Chemistry

The presence of two bromine atoms allows 1-(1,3-dibromopropan-2-yl)-4-methylbenzene to function as a bifunctional monomer in various polymerization reactions. The tolyl group can further influence the properties of the resulting polymers, such as solubility, thermal stability, and mechanical strength.

Polycondensation Reactions for Specialty Polymers via Halogen Displacement

This compound is a suitable candidate for polycondensation reactions, where the bromine atoms can be displaced by nucleophiles to form new covalent bonds, leading to the creation of specialty polymers. This process is analogous to the synthesis of poly(p-xylylene)s and poly(p-phenylene vinylene)s from dihalobenzene diesters. core.ac.ukunist.ac.kr In such reactions, the dibromo compound would be reacted with a dinucleophile, such as a bisphenol or a diamine, in the presence of a base. The resulting polymer would incorporate the 1-(4-methylphenyl)propane-2-yl moiety into its backbone, potentially imparting increased thermal stability and solubility in organic solvents due to the presence of the tolyl group.

The general scheme for such a polycondensation reaction can be envisioned as follows:

n Br-CH₂-CH(C₇H₇)-CH₂-Br + n HO-R-OH → -O-CH₂-CH(C₇H₇)-CH₂-O-R- + 2n HBr

The properties of the resulting specialty polymer could be tailored by the choice of the dinucleophile (R group). For instance, using a rigid aromatic diol could lead to polymers with high glass transition temperatures, while employing a flexible aliphatic diol could result in more elastomeric materials.

Preparation of Functionalized Poly(p-phenylene) Derivatives

Poly(p-phenylene) (PPP) and its derivatives are a class of conducting polymers with significant interest in electronic applications. taylorfrancis.com A common route to PPPs involves the nickel-catalyzed polycondensation of Grignard reagents derived from dibromobenzenes. researchgate.net While this compound is not a dibromobenzene, its dibromo functionality suggests its potential use in similar coupling reactions to create functionalized polymers.

Alternatively, the tolyl group of the molecule could be functionalized prior to polymerization, or the propane (B168953) backbone could be incorporated into polymer chains that are then cross-linked or modified. The synthesis of poly(phenylene methylene)-based polymers from benzyl (B1604629) chloride demonstrates the feasibility of polymerizing benzylic halides. mdpi.com The reactivity of the benzylic-like bromine atoms in this compound could be exploited in a similar fashion.

A hypothetical synthetic route could involve a Yamamoto or Suzuki-Miyaura coupling reaction, where the dibromo compound is coupled with an aromatic diboronic acid or ester. This would lead to a polymer with a poly(p-phenylene) backbone and pendant 1-(4-methylphenyl)propyl groups, which would significantly enhance the polymer's processability and solubility.

Table 1: Potential Properties of Poly(p-phenylene) Derivatives Functionalized with 1-(4-methylphenyl)propyl Side Groups

| Property | Potential Effect of 1-(4-methylphenyl)propyl Side Group |

| Solubility | Increased solubility in common organic solvents. |

| Processability | Improved melt and solution processability. |

| Thermal Stability | Potentially high thermal stability due to the aromatic backbone. |

| Optical Properties | The tolyl group may influence the photophysical properties of the polymer. |

This table presents hypothetical data based on the expected influence of the bulky, aromatic side group on the poly(p-phenylene) backbone.

Precursors for Ladder Polymers and Graphene Nanoribbons through Controlled Polymerization

Ladder polymers, with their rigid, double-stranded backbones, exhibit exceptional thermal stability and unique electronic properties. nih.gov The synthesis of these materials often involves the polymerization of monomers that can undergo intramolecular cyclization reactions. Dibromoarenes are known precursors for ladder polymers through methods like catalytic arene-norbornene annulation (CANAL). acs.org While not an arene, the dibromo functionality of this compound could potentially be utilized in novel ladder polymer syntheses, where the propane backbone forms part of the fused ring system.

Graphene nanoribbons (GNRs) are narrow strips of graphene that possess a bandgap, making them promising materials for nanoelectronics. mpg.de A bottom-up approach to GNR synthesis involves the on-surface polymerization of molecular precursors, often halogenated aromatic compounds. rsc.orgresearchgate.netnanografi.com For instance, 10,10′-dibromo-9,9′-bianthryl molecules are used to form GNRs on gold surfaces. rsc.org It is conceivable that this compound, with its two bromine atoms, could serve as a precursor for the formation of novel carbon nanostructures on catalytic surfaces, although the non-aromatic nature of the dibrominated portion would likely lead to different structures than traditional GNRs. Controlled polymerization techniques are crucial for achieving well-defined structures in both ladder polymers and GNRs. mdpi.com

Role in Organometallic Chemistry and Catalysis

The reactivity of the carbon-bromine bonds in this compound makes it a valuable starting material for the synthesis of ligands for transition metal complexes. These complexes, in turn, can exhibit catalytic activity in a variety of organic transformations.

Ligand Synthesis and Coordination to Transition Metals

The two bromine atoms in this compound can be substituted by donor groups to create bidentate ligands. For example, reaction with two equivalents of a phosphine (B1218219), amine, or thiol would yield a chelating ligand with a P,P-, N,N-, or S,S-donor set, respectively. The propane backbone would form a six-membered chelate ring upon coordination to a metal center. The synthesis of bidentate and tridentate cyano ligands from 1,3-dibromopropane (B121459) illustrates this principle. core.ac.uk The presence of the bulky tolyl group on the backbone of the resulting ligand would be expected to exert significant steric influence on the coordination sphere of the metal. This steric hindrance can be advantageous in catalysis, as it can influence selectivity and catalyst stability. mdpi.com

A general reaction for the synthesis of a diphosphine ligand is shown below:

Br-CH₂-CH(C₇H₇)-CH₂-Br + 2 KPR₂ → R₂P-CH₂-CH(C₇H₇)-CH₂-PR₂ + 2 KBr

These ligands can then be reacted with transition metal precursors to form a wide range of coordination complexes. The coordination of such ligands to transition metals is a fundamental step in the development of new catalysts. researchgate.netrsc.org

Homogeneous Catalysis Mediated by Derived Metal Complexes (e.g., Olefin Metathesis, Hydroformylation, Polymerization)

Transition metal complexes bearing ligands derived from this compound could find applications in various areas of homogeneous catalysis.

Olefin Metathesis: Ruthenium complexes are highly effective catalysts for olefin metathesis. nih.govacs.orgresearchgate.net The activity and selectivity of these catalysts are strongly dependent on the ligands coordinated to the ruthenium center. A diphosphine ligand derived from this compound could be used to synthesize novel ruthenium-based metathesis catalysts. The steric bulk of the tolyl group could influence the initiation rate of the catalyst and the stereoselectivity of the metathesis reaction.

Hydroformylation: Rhodium complexes with phosphine ligands are widely used for the hydroformylation of alkenes to aldehydes. nih.govdoi.orguni-freiburg.dersc.org The steric and electronic properties of the phosphine ligands play a crucial role in determining the regioselectivity (linear vs. branched aldehyde) of the reaction. A chelating diphosphine ligand based on this compound would create a specific bite angle and steric environment around the rhodium center, which could lead to high selectivity for either the linear or branched product.

Polymerization: Late transition metal complexes, particularly those of nickel and palladium, are known to catalyze the polymerization of olefins. mdpi.comresearchgate.netmdpi.com The properties of the resulting polymers are highly dependent on the ligand architecture. The steric hindrance provided by the tolyl group in a ligand derived from this compound could lead to the formation of polyolefins with specific microstructures and branching patterns.

Table 2: Potential Catalytic Applications of Metal Complexes Derived from this compound

| Catalytic Reaction | Metal | Potential Ligand Type | Expected Influence of Ligand |

| Olefin Metathesis | Ru | Diphosphine | Steric bulk may enhance catalyst stability and influence stereoselectivity. |

| Hydroformylation | Rh | Diphosphine | Chelate bite angle and steric hindrance could control regioselectivity. |

| Olefin Polymerization | Ni, Pd | Diphosphine, Diamine | Steric hindrance may affect polymer microstructure and molecular weight. |

This table provides a hypothetical overview of potential applications based on established principles of catalysis.

Applications in Small Molecule Activation (e.g., CO, N₂, CO₂, O₂)

The activation of small, relatively inert molecules such as carbon monoxide (CO), nitrogen (N₂), carbon dioxide (CO₂), and oxygen (O₂) is a cornerstone of modern catalysis, aiming to convert abundant feedstocks into valuable chemicals. vu.nl The potential utility of this compound in this field is not as a direct catalyst but as a precursor or ligand component in a larger catalytic system.

While transition metals are traditionally the active centers for small molecule activation, the ligand environment plays a crucial role in modulating their reactivity. vu.nl The structural features of this compound could be leveraged in ligand design. The tolyl group can be functionalized to coordinate with a metal center, while the dibromopropyl moiety offers sites for further chemical modification.

The presence of bromine atoms could influence the electronic properties of a potential catalyst through halogen bonding. This non-covalent interaction, involving an electron-deficient halogen and a Lewis base, is increasingly recognized as a tool in catalyst design. researchgate.net Although direct studies involving this compound in small molecule activation are not prominent in the literature, its constituent parts suggest a theoretical basis for its incorporation into more complex catalytic architectures. researchgate.net

Supramolecular Chemistry and Self-Assembly Architectures

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent forces. The structure of this compound makes it an intriguing building block for creating such complex architectures.

Design of Molecular Receptors and Host-Guest Systems based on Aromatic and Halogenated Moieties

Molecular receptors are designed to selectively bind other molecules (guests) through a combination of non-covalent interactions, a principle central to host-guest chemistry. beilstein-journals.orgchemrxiv.org Halogenated aromatic compounds are particularly valuable in this context due to the variety of interactions they can participate in. nih.gov The this compound molecule possesses several features that could be exploited in the design of molecular receptors.

Key potential interactions include:

Halogen Bonding : The two bromine atoms can act as halogen bond donors, forming directional interactions with Lewis basic sites on guest molecules. acs.org This is an increasingly utilized interaction in crystal engineering and molecular recognition. researchgate.net

π-Interactions : The electron-rich 4-methylbenzene (tolyl) ring can engage in π-π stacking with other aromatic guests or C-H···π interactions, where a C-H bond from a guest molecule interacts with the face of the aromatic ring. beilstein-journals.org

These interactions could allow for the creation of specific binding pockets for complementary guest molecules. For instance, resorcinarenes containing bromo-substituents have demonstrated the ability to form endo complexes with various N-oxide guests, showcasing how halogenated aromatic moieties contribute to the formation of stable host-guest systems. beilstein-journals.org

| Structural Feature | Potential Non-Covalent Interaction | Role in Host-Guest Chemistry |

|---|---|---|

| 4-Methylbenzene Ring | π-π Stacking, C-H···π Interactions | Binding of aromatic or alkyl-aromatic guests. researchgate.net |

| Bromine Atoms | Halogen Bonding | Directional binding of Lewis basic guests (e.g., containing N, O, S atoms). acs.org |

| Alkyl Backbone | Van der Waals Forces, Hydrophobic Effect | Contributes to overall binding energy and solubility. mdpi.com |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). mdpi.com These materials are of immense interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. mdpi.comnih.gov

In its native form, this compound is not a typical linker as it lacks the requisite coordinating functional groups (e.g., carboxylates, pyridyls, imidazoles). mdpi.comrawdatalibrary.net However, it serves as a valuable synthetic precursor for creating novel, branched linkers. The two bromine atoms are reactive sites that can be converted into coordinating groups through established organic transformations.

For example, nucleophilic substitution of the bromines could introduce carboxylate, phosphonate, or nitrogen-containing heterocyclic moieties. The resulting linker would possess a flexible, branched structure, which could lead to the formation of MOFs with unique topologies and pore environments compared to those built from rigid, linear linkers. mdpi.com The synthesis of such materials typically involves solvothermal methods, where the metal salt and the organic linker are heated in a solvent to promote crystallization. mdpi.com The specific structure of the resulting MOF would depend on the coordination geometry of the metal ion, the nature of the functionalized linker, and the reaction conditions. mdpi.comresearchgate.net

Applications in Advanced Synthesis and Chemical Technologies

Beyond its role in materials science, this compound is a functional reagent in advanced organic synthesis and the development of specialized chemical technologies.

Reagent for the Introduction of Branched Brominated Alkyl Chains into Complex Organic Molecules

One of the most direct applications of this compound is as a bifunctional alkylating agent. nih.govoncohemakey.com Alkylating agents are compounds that introduce alkyl groups into other molecules through reactions with nucleophiles. ump.edu.pl The two bromine atoms in the propyl chain are good leaving groups, making the adjacent carbon atoms susceptible to nucleophilic attack.

This reactivity allows for the covalent attachment of the "1-(4-methylphenyl)propane-2,3-diyl" or "3-bromo-2-(4-methylphenyl)propyl" fragments to a wide range of substrates, including alcohols, amines, thiols, and carbanions. Such reactions are fundamental in building more complex molecular structures, for example, in the synthesis of pharmaceuticals or agrochemicals where aryl halide building blocks are common. nih.govacs.org

| Nucleophile (Nu:⁻) | Reaction Type | Potential Product Class |

|---|---|---|

| RO⁻ (Alkoxide) | Williamson Ether Synthesis | Branched aryl-alkyl ethers |

| R₂NH (Amine) | Nucleophilic Substitution | Substituted diamines or monoamines |

| ⁻CN (Cyanide) | Nucleophilic Substitution | Branched nitriles (precursors to acids/amines) |

| R-C≡C⁻ (Acetylide) | Nucleophilic Substitution | Complex alkynes |

Role in the Development of Novel Functional Materials Beyond Polymers (e.g., High Capacity Ion Chromatography Stationary Phases)

Ion chromatography (IC) is a powerful analytical technique used for the separation and quantification of ions. wikipedia.org The performance of IC is critically dependent on the stationary phase, the material within the chromatography column that interacts with the analytes. libretexts.org Modern stationary phases are often based on polymer resins, such as polystyrene-divinylbenzene, which are functionalized with ion-exchange groups. researchgate.net

This compound can be envisioned as a key reagent for creating novel stationary phases. A potential synthetic strategy involves grafting this molecule onto the surface of a polymer support. For example, under Friedel-Crafts conditions, the aromatic ring could be attached to a polystyrene backbone. The pendant dibromopropyl groups would then be available for further functionalization.

One of the bromo groups could be substituted with a tertiary amine, which is then quaternized to create a strong anion-exchange site. The remaining bromo group could be left intact or substituted with another functional group to fine-tune the selectivity of the stationary phase. The presence of the tolyl group and the alkyl chain would also contribute to mixed-mode separation capabilities, allowing for interactions based on both ionic and hydrophobic properties. This could lead to stationary phases with high capacity and unique selectivity for complex sample matrices, such as separating large organic anions or disinfection byproducts like bromate (B103136) in drinking water. researchgate.netthermofisher.com

Q & A

Q. What are the key structural features of 1-(1,3-Dibromopropan-2-yl)-4-methylbenzene, and how do they influence its reactivity?

The compound consists of a benzene ring substituted with a methyl group at the para position and a 1,3-dibromopropane moiety at the ortho position. The electron-donating methyl group enhances aromatic electrophilic substitution, while the dibrominated propane moiety provides sites for nucleophilic substitution (e.g., SN2 reactions) or elimination under basic conditions . The bromine atoms’ steric and electronic effects dictate regioselectivity in cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings.

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR can identify proton environments (e.g., aromatic protons at ~6.8–7.2 ppm and methyl groups at ~2.3 ppm) and carbon types. The dibromopropane moiety shows characteristic splitting patterns due to coupling between bromine isotopes .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₀H₁₂Br₂) via exact mass measurement (expected m/z ~291.93) .

- IR : Peaks at ~560–620 cm⁻¹ confirm C-Br stretching vibrations .

Q. How is this compound typically synthesized?

While direct synthesis protocols are scarce, analogous brominated aromatic compounds are synthesized via Friedel-Crafts alkylation or halogenation of pre-functionalized intermediates. For example, bromination of 4-methylstyrene derivatives or nucleophilic substitution of 1,3-dibromopropane with a methylbenzene precursor could be viable routes .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution at the 1,3-dibromopropane moiety?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while green solvents like 2-MeTHF or CPME offer sustainable alternatives .

- Temperature Control : Elevated temperatures (80–100°C) accelerate SN2 reactions but may promote elimination (E2) if bases like KOtBu are used. Kinetic studies using HPLC or GC-MS can resolve competing pathways .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems by facilitating ion exchange .

Q. What strategies mitigate data contradictions in cross-coupling reactions involving this compound?

Contradictions in reaction yields or regioselectivity often arise from:

- Impurity in Starting Material : Purify via column chromatography (SiO₂, hexane/EtOAc) .

- Catalyst Deactivation : Use freshly prepared Pd(PPh₃)₄ or ligand additives (e.g., SPhos) to stabilize active catalytic species .

- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent palladium oxidation .

Q. How can computational modeling predict the compound’s biological activity?

- Docking Studies : Use software like AutoDock Vina to simulate interactions with bacterial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) based on structural analogs with reported antimicrobial activity .

- QSAR Models : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data from related brominated aromatics to predict toxicity or efficacy .

Q. What are the implications of the methyl group’s position on aromatic ring reactivity?

The para-methyl group directs electrophilic substitution to the ortho and meta positions via steric and electronic effects. For example, nitration would preferentially occur at the ortho position relative to the methyl group, while halogenation may favor the meta position due to bromine’s electron-withdrawing nature .

Safety and Regulatory Considerations

Q. What toxicity data are available for this compound?

Limited toxicological data exist, but brominated aromatics generally exhibit moderate to high toxicity. Refer to DSSTox (DTXSID60644626) for preliminary ecotoxicological profiles and EPA guidelines for handling halogenated compounds .

Q. How should researchers safely handle this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.

- Waste Disposal : Neutralize brominated waste with sodium bicarbonate before disposal in halogenated waste containers .

Methodological Challenges and Solutions

Q. How to resolve low yields in Suzuki-Miyaura couplings using this compound?

- Pre-activation of Boronic Acids : Employ microwave-assisted pre-activation to enhance coupling efficiency.

- Additives : Add silver oxide (Ag₂O) to scavenge bromide ions, which can inhibit palladium catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.